CC-8490

Glioblastoma SERM Estrogen receptor-independent apoptosis

CC-8490 is a novel benzopyranone small molecule (MW 586.05) with selective estrogen receptor modulator (SERM) activity, originally developed by Celgene Corporation (later acquired by Bristol Myers Squibb) and investigated in a Phase I clinical trial (NCT00074646) for recurrent/refractory high-grade gliomas. Its benzopyranone backbone structure is disclosed in US Patent 6,291,456 B1.

Molecular Formula
Molecular Weight
Cat. No. B1193847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-8490
SynonymsCC8490;  CC 8490;  CC-8490;  SPC8490;  SPC-8490;  SPC 8490.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CC-8490 (Benzopyranone SERM) Compound Identity, Development History, and Critical Identity Distinction for Procurement


CC-8490 is a novel benzopyranone small molecule (MW 586.05) with selective estrogen receptor modulator (SERM) activity, originally developed by Celgene Corporation (later acquired by Bristol Myers Squibb) and investigated in a Phase I clinical trial (NCT00074646) for recurrent/refractory high-grade gliomas . Its benzopyranone backbone structure is disclosed in US Patent 6,291,456 B1 . A critical procurement caveat exists: the designation 'CC-8490' is also used in the literature as an alias for custirsen (OGX-011), a second-generation phosphorothioate antisense oligonucleotide (ASO) targeting clusterin mRNA, which is an entirely distinct chemical entity (CAS 890056-27-6, MW ~7,346 Da) with a different mechanism of action and clinical history . The benzopyranone CC-8490 (MeSH Unique ID: C495817) has no registered CAS number and its structure was first published in Cancer Research (2004) . The compound was granted Orphan Drug designation for glioblastoma but development was discontinued after Phase I . Researchers and procurement specialists must verify which entity is being sourced, as vendor catalogs frequently conflate the two .

Why SERM-Class or Benzopyranone Analogs Cannot Be Considered Interchangeable Substitutes for CC-8490


Although CC-8490 belongs to the benzopyranone SERM class, the anti-glioma activity of SERMs is not a uniform class property. The pure estrogen receptor (ER) antagonist Faslodex (fulvestrant), despite binding the ER with high specificity, completely fails to suppress glioma cell growth in the same U87MG, U138MG, and U373MG models where CC-8490 demonstrates dose-dependent cytotoxicity . Furthermore, even within Celgene's own benzopyranone series, close structural analogs of CC-8490 (designated Cpd-A, Cpd-B, Cpd-C) exhibit quantitatively distinct in vivo tumor growth inhibition profiles—Cpd-A yields %T/C ratios of 23–35% versus CC-8490's 35–55% in the U87 glioblastoma xenograft model—confirming that minor structural modifications produce measurably different pharmacodynamic outcomes . The anti-glioma mechanism of CC-8490 and tamoxifen operates through an ER-independent pathway involving NF-κB signaling modulation, intracellular calcium influx, and a unique gene expression signature, none of which are recapitulated by other ER-binding agents or general apoptotic stimuli (BCNU, Taxol, serum starvation) . Therefore, neither class-level SERM substitution nor analog interchange is scientifically justified without direct comparative efficacy data.

CC-8490 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Comparators


ER-Independent Anti-Glioma Cytotoxicity: CC-8490 vs. Faslodex (Fulvestrant) Mechanistic Differentiation in ER-Negative Glioma Cells

CC-8490 and tamoxifen both produced dose-dependent growth inhibition across three glioma cell lines (U87MG, U138MG, U373MG) at concentrations of 5–80 μmol/L in MTT assays after 48-hour continuous exposure, whereas the pure ER antagonist Faslodex (fulvestrant) showed no growth-suppressive activity at any tested concentration in the same assay systems . Flow cytometry quantification confirmed that 40 μmol/L CC-8490 or tamoxifen induced a sub-G0/G1 apoptotic population increasing from approximately 5% at 6 hours to >80% at 48 hours . Of the eight glioma cell lines examined (U87MG, T98G, U251MG, U373MG, U138MG, WS1088, A172, N1321N1), none expressed ER-α or ER-β mRNA by RT-PCR, while positive control MCF-7 breast and PC-3 prostate cancer cells showed robust ER expression . This demonstrates that SERM-mediated glioma cytotoxicity is not mediated through classical ER signaling and is not a property shared by all ER-binding agents.

Glioblastoma SERM Estrogen receptor-independent apoptosis Faslodex Drug mechanism

In Vivo Glioma Xenograft Apoptosis Induction and Survival Benefit: CC-8490 vs. Tamoxifen Head-to-Head Comparison

In a subcutaneous U87MG xenograft model using athymic nu/nu mice treated with intraperitoneal CC-8490 (30 mg/kg/day), tamoxifen (30 mg/kg/day), or vehicle for 28 days, the in vivo apoptosis index (TUNEL-positive cell percentage) was 3.1 ± 1.6% for CC-8490, 2.9 ± 1.4% for tamoxifen, and 1.1 ± 0.7% for vehicle—both SERMs significantly higher than vehicle (P < 0.001 for each comparison) but not significantly different from each other . In the intracranial U87MG model, all vehicle-treated mice died within 4 weeks of tumor inoculation, while both tamoxifen and CC-8490 significantly prolonged survival (P < 0.01 for each vs. vehicle) . Most notably, convection-enhanced delivery (CED) of CC-8490 directly into intracranial tumors cured 50% of treated animals compared to 0% with vehicle (P < 0.005), with no observed neurotoxicity at concentrations up to 5,000 μmol/L in preliminary toxicity testing .

Glioma xenograft Apoptosis index Survival prolongation Tamoxifen In vivo efficacy

Tumor Growth Inhibition in U87 Glioblastoma Xenograft: CC-8490 vs. Close Structural Analog Cpd-A

In a head-to-head preclinical comparison of CC-8490 and its close benzopyranone analog Cpd-A, both compounds were administered once daily intraperitoneally to SCID mice bearing established subcutaneous U87 glioblastoma tumors at doses of 30 and 50 mg/kg . CC-8490 produced tumor growth delay (TGD) values of 2 and 5 days at 30 and 50 mg/kg respectively, with corresponding %T/C ratios of 55% and 35% on day 38. In contrast, Cpd-A produced TGD values of 3 and 7 days with %T/C ratios of 35% and 23% on day 39 . These data indicate that Cpd-A is modestly more potent than CC-8490 in this model (%T/C at 50 mg/kg: 23% vs. 35%), yet CC-8490 was selected as the clinical development candidate, suggesting other factors—potentially including tolerability, pharmacokinetics, or synthesizability—influenced candidate selection beyond maximal tumor growth inhibition .

Glioblastoma xenograft Tumor growth delay %T/C ratio Structural analog comparison Benzopyranone SAR

Multi-Indication Xenograft Efficacy Panel: CC-8490 vs. Benzopyranone Analogs and Docetaxel in NSCLC

CC-8490 and three close analogs (Cpd-A, Cpd-B, Cpd-C) were evaluated alongside docetaxel in the NCI-H460 non-small cell lung cancer (NSCLC) xenograft model . At a 30 mg/kg once-daily oral dose, CC-8490, Cpd-A, Cpd-B, and Cpd-C produced %T/C ratios of 46%, 49%, 51%, and 53% on day 28, respectively, while a maximum tolerated dose of docetaxel (10 mg/kg i.v., q4d) achieved comparable tumor growth inhibition . All benzopyranone compounds were well tolerated as measured by body weight maintenance . Across a broader panel of 15 cancer cell lines representing 9 tumor types (glioblastoma, leukemia, breast, colon, prostate, pancreatic, ovarian, NSCLC, uterine), CC-8490 and its analogs demonstrated anti-proliferative activity with IC50 values in the low micromolar range, including activity against the multi-drug resistant MES-SA-dx5 uterine carcinoma phenotype .

NSCLC xenograft Benzopyranone analogs Docetaxel Cross-tumor comparison %T/C ratio

Unique NF-κB Pathway Gene Expression Signature: CC-8490 and Tamoxifen vs. Other Apoptotic Stimuli

cDNA microarray analysis of U87MG cells exposed to 40 μmol/L tamoxifen or CC-8490 for 18 hours identified 33 genes commonly deregulated (≥2-fold, P < 0.05) by both SERMs, of which 20 genes were uniquely regulated by tamoxifen/CC-8490 and not by other apoptotic stimuli including BCNU (250 μmol/L), Taxol (25 μmol/L), or serum starvation . Quantitative real-time PCR confirmed that both CC-8490 and tamoxifen upregulated NF-κB1 (4-fold), IEX-1/IER3 (6-fold), SOD2 (19-fold), IL6 (8-fold), and IL8 (6-fold) . Critically, pretreatment of U87MG cells with the NF-κB inhibitor salicylate (5–10 mmol/L) markedly enhanced both tamoxifen- and CC-8490-induced cell death, while salicylate alone at these concentrations did not affect cell viability . NF-κB ELISA assays demonstrated a 4-fold increase in NF-κB activity following SERM exposure . This gene expression signature, coupled with the functional demonstration that NF-κB suppression potentiates SERM cytotoxicity, provides a pharmacodynamic fingerprint that distinguishes CC-8490/tamoxifen-mediated apoptosis from generic chemotherapy-induced cell death.

NF-kappaB Gene expression profiling SERM-specific apoptosis Microarray Biomarker signature

PKC-Independent Mechanism: Differentiating CC-8490/Tamoxifen from Prior Mechanistic Hypotheses for Tamoxifen in Glioma

Previous literature had suggested that tamoxifen's anti-glioma activity was mediated through protein kinase C (PKC) inhibition. However, direct measurement of PKC activity in U87MG cells exposed to tamoxifen or CC-8490 at concentrations of 5–60 μmol/L for 18 hours revealed no difference in PKC activity between drug-treated and vehicle-treated cells . Instead, both tamoxifen and CC-8490 induced a significant increase in cytosolic calcium concentrations, a finding not observed with the inactive SERM Faslodex . The calcium influx was accompanied by upregulation of calcium stress-responsive genes STC and DSCR1 (23-fold increase by qPCR), identified through the microarray analysis . This mechanistic clarification—that CC-8490 and tamoxifen act through calcium mobilization rather than PKC inhibition—distinguishes their glioma cytotoxicity mechanism from earlier assumptions and suggests that PKC inhibitory activity is neither necessary nor sufficient for anti-glioma SERM activity.

Protein kinase C Calcium influx Mechanism of action Tamoxifen Signaling pathway

Recommended Research and Procurement Application Scenarios for CC-8490 Based on Quantitative Differentiation Evidence


ER-Negative Glioblastoma Mechanistic Studies Requiring a Non-Tamoxifen SERM with Validated In Vivo Activity

For laboratories investigating ER-independent apoptosis mechanisms in glioblastoma, CC-8490 is the only SERM other than tamoxifen with published, peer-reviewed evidence of both in vitro dose-dependent apoptosis induction and in vivo survival prolongation in intracranial glioma models. The Hui et al. (2004) study provides a complete experimental framework—including MTT assay conditions (5–80 μmol/L, 48 h), flow cytometry apoptosis quantification (sub-G0/G1 >80% at 40 μmol/L, 48 h), and in vivo dosing parameters (30 mg/kg/day i.p.)—that can be directly replicated . Critically, Faslodex is established as a negative control that binds ER but lacks anti-glioma activity, making it an essential comparator for confirming ER-independence of any observed effect .

NF-κB Pathway Modulation Research with a Defined SERM-Responsive Gene Signature

CC-8490 provides a tool compound for studying NF-κB pathway involvement in glioma apoptosis, supported by a validated 20-gene SERM-specific expression signature (including NF-κB1 4-fold, SOD2 19-fold, IEX-1 6-fold, IL6 8-fold, and IL8 6-fold upregulation) that is not induced by BCNU, Taxol, or serum starvation . The demonstrated synergy between CC-8490 and NF-κB inhibitors (salicylates) offers a experimentally tractable combination strategy—pretreatment with 5–10 mmol/L salicylate followed by 40 μmol/L CC-8490—that can be used to probe NF-κB's antiapoptotic role in glioma and potentially other cancer types .

Convection-Enhanced Delivery (CED) Preclinical Studies for CNS Malignancies

CC-8490 is one of the few small-molecule SERMs with published CED safety and efficacy data: it showed no neurotoxicity at intracerebral concentrations up to 5,000 μmol/L and achieved a 50% cure rate in intracranial U87MG glioma-bearing nude rats when delivered at 1 mmol/L via CED (P < 0.005 vs. vehicle) . This makes CC-8490 a reference compound for CED-based CNS drug delivery research, particularly for studies comparing systemic versus locoregional administration routes in brain tumor models .

Benzopyranone Structure-Activity Relationship (SAR) Studies Using Published Analog Comparator Data

For medicinal chemistry programs exploring benzopyranone-based anticancer agents, CC-8490 serves as a benchmark compound within a series where quantitative comparator data are publicly available. The Narla et al. (2005) abstract provides %T/C ratios for CC-8490 (46–55% depending on model), Cpd-A (23–49%), Cpd-B (51%), and Cpd-C (53%) across glioblastoma and NSCLC xenograft models, along with docetaxel as a chemotherapy benchmark . This dataset, though from an abstract rather than a full paper, enables rank-ordering of analogs within a single experimental framework and can guide the design of new derivatives with improved tumor growth inhibition profiles.

Quote Request

Request a Quote for CC-8490

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.